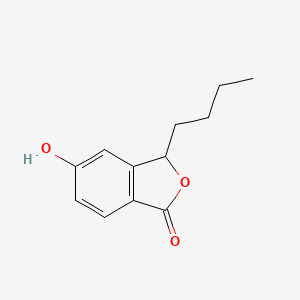

3-Butyl-5-hydroxyphthalide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Butyl-5-hydroxyphthalide is a compound that is not intended for human or veterinary use but for research purposes. It is a part of the phthalides, a relatively small group of natural compounds found in several plant families and some genera of fungi and liverworts .

Synthesis Analysis

The synthesis of 3-Butyl-5-hydroxyphthalide has been achieved by different methods. One approach involved the use of whole-cell biocatalysts . Another method involved the ortho-lithiation of N,N-diethyl-o-methoxybenzamide followed by nucleophilic attack on pentanal and lactonization .Molecular Structure Analysis

The molecular formula of 3-Butyl-5-hydroxyphthalide is C12H14O3. The structure of this compound has been confirmed through various spectroscopic techniques .Chemical Reactions Analysis

Phthalides, including 3-Butyl-5-hydroxyphthalide, have undergone various chemical transformations such as oxidation, reduction, addition, elimination, and cycloaddition reactions . The biosynthesis of phthalides involves the linkage of acetate units forming polyketide intermediates .Scientific Research Applications

Nanoparticle Applications

“Dihydrosenkyunolide C” could potentially be used in the development of silica-based nanoparticles . These nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . They are particularly appropriate for different applications such as advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

Water Desalination and Wastewater Recycling

This compound could potentially be used in the development of capacitive deionization (CDI) technology . CDI is an emerging approach for water desalination and ion separation, which has received extensive attention due to its high ion selectivity, high water recovery, and low energy consumption .

Microbial Synthesis

“Dihydrosenkyunolide C” or “3-Butyl-5-hydroxyphthalide” can be obtained through microbial synthesis . This process involves using whole-cell biocatalysts, and transformations using certain strains of fungi have been found to efficiently produce this compound .

Fungistatic Activity

This compound has been evaluated for its fungistatic activity . It has been tested against clinical strains of Candida albicans using the microdilution method .

Bioactive Compound in Apiaceae Family

“Dihydrosenkyunolide C” or “3-Butyl-5-hydroxyphthalide” is a bioactive compound that naturally occurs in the family Apiaceae . These compounds have been widely tested for their pharmacological properties .

Future Directions

Mechanism of Action

Target of Action

It is known that this compound demonstrates notable promise in the realm of biomedicine due to its manifold beneficial attributes encompassing anti-inflammatory and antioxidative potentials .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability of a compound and its behavior in the body .

Result of Action

Its anti-inflammatory and antioxidative potentials suggest that it may have beneficial effects at the cellular level, possibly by reducing inflammation and oxidative stress .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the activity and stability of a compound .

properties

IUPAC Name |

3-butyl-5-hydroxy-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h5-7,11,13H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUKGYMMZPJSKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=C(C=CC(=C2)O)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-5-hydroxyphthalide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)